molecular formula C12H9N3O2 B14205098 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid CAS No. 827316-68-7

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid

Cat. No.: B14205098
CAS No.: 827316-68-7
M. Wt: 227.22 g/mol
InChI Key: MKLZSBVHPXMPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid typically involves the condensation of an appropriate indole derivative with a pyrazole precursor. One common method involves the reaction of indole-5-carboxylic acid with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylic acid is unique due to its dual presence of indole and pyrazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

827316-68-7

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C12H9N3O2/c16-12(17)7-1-2-9-8(5-7)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15)(H,16,17)

InChI Key

MKLZSBVHPXMPSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(N2)C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.